3-Allyl-5-chloro-1H-indole
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Overview
Description
3-Allyl-5-chloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-chloro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole as the starting material.
Allylation: The allylation of 5-chloroindole is achieved using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-chloro-1H-indole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl-5-chloro-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Allyl-5-chloro-1H-indole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole: Lacks the allyl group, resulting in different reactivity and biological activity.
3-Allylindole: Lacks the chlorine atom, affecting its chemical properties and applications.
Uniqueness
3-Allyl-5-chloro-1H-indole is unique due to the presence of both the allyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-chloro-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C11H10ClN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h2,4-7,13H,1,3H2 |
InChI Key |
SGZTWECWTUPPBB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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